REACTION_SMILES
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[CH3:17][CH:18]([CH2:19][Br:20])[CH2:21][CH3:22].[CH3:23][CH:24]([CH2:25][CH3:26])[CH2:27][O:28][c:29]1[c:30]([O:31][CH2:32][CH:33]([CH3:34])[CH2:35][CH3:36])[c:37](-[c:38]2[cH:39][cH:40][cH:41][cH:42][cH:43]2)[cH:44][cH:45][cH:46]1.[CH3:48][CH2:49][OH:50].[ClH:47].[K+:16].[OH-:15].[OH:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[cH:9][cH:10][c:11]([OH:14])[cH:12][cH:13]2)[cH:6][cH:7]1>>[O:1]([c:2]1[cH:3][cH:4][c:5](-[c:8]2[cH:9][cH:10][c:11]([OH:14])[cH:12][cH:13]2)[cH:6][cH:7]1)[CH2:19][CH:18]([CH3:17])[CH2:21][CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)CBr
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Name
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CCC(C)COc1cccc(-c2ccccc2)c1OCC(C)CC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)COc1cccc(-c2ccccc2)c1OCC(C)CC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Oc1ccc(-c2ccc(O)cc2)cc1
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Name
|
|
Type
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product
|
Smiles
|
CCC(C)COc1ccc(-c2ccc(O)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |